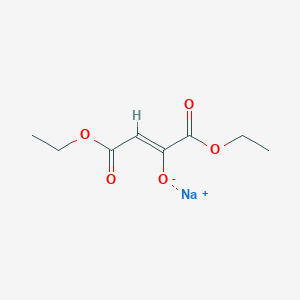

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

説明

The exact mass of the compound Diethyl oxalacetate sodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126906. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUICGIJODKOS-YSMBQZINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Cornerstone of Synthesis: A Technical Guide to Sodium Diethyl Oxalacetate (CAS No. 40876-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Sodium diethyl oxalacetate, registered under CAS number 40876-98-0, is a pivotal intermediate in the landscape of organic synthesis and drug development.[1][2] This sodium salt of the diethyl ester of oxaloacetic acid presents as a stable, free-flowing crystalline powder, typically white to light yellow in appearance.[3][4] Its significance lies in its versatile chemical reactivity, which allows it to serve as a foundational component in the construction of a diverse array of more complex molecules, including pharmaceuticals, dyes, and herbicides.[5][6] This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, comprehensive methods for its analytical characterization, and an overview of its critical applications, particularly within the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of sodium diethyl oxalacetate is essential for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 40876-98-0 | [1][3][4] |

| Molecular Formula | C₈H₁₁NaO₅ | [1][4] |

| Molecular Weight | 210.16 g/mol | [1][4] |

| Appearance | White to light yellow or light orange powder/crystal | [3][4] |

| Melting Point | Approximately 188-190 °C | [4] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C) | [1] |

| Sensitivity | Moisture sensitive | [1][3] |

| IUPAC Name | sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [1] |

It is crucial to store sodium diethyl oxalacetate under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents, to maintain its integrity.[1]

Synthesis of Sodium Diethyl Oxalacetate: A Detailed Experimental Protocol

The synthesis of sodium diethyl oxalacetate is most effectively achieved through a Claisen condensation reaction between diethyl oxalate and ethyl acetate, utilizing a strong base such as sodium ethoxide. The following protocol is adapted from established methods and is designed to produce a high-quality, easily separable product.[5]

Causality of Experimental Choices

The choice of sodium ethoxide as the base is critical as it serves as both the catalyst and a reactant that is regenerated in the reaction, minimizing the introduction of other ions. The dropwise addition of the sodium ethoxide solution to the ester mixture, rather than the reverse, has been shown to result in a more manageable, free-flowing product, which simplifies isolation and purification.[5] The initial cooling to 0-15°C controls the exothermic nature of the condensation reaction, while the subsequent heating to reflux ensures the reaction proceeds to completion.[5]

Step-by-Step Methodology

-

Reactor Setup: A two-liter reaction kettle equipped with a mechanical stirrer, an addition funnel, a thermometer, and a thermowatch is assembled.

-

Initial Charge: 150 grams of freshly distilled diethyl oxalate and 91.1 grams of ethyl acetate are added to the reaction kettle.

-

Cooling: The reaction mixture is cooled to a temperature between 0°C and 15°C using an ice bath.

-

Base Addition: 325 grams of a 21% solution of sodium ethoxide in ethanol are added dropwise to the cooled reaction mixture via the addition funnel. The mixture is continuously stirred throughout the addition.

-

Reaction: The mixture is stirred for approximately 4 hours, maintaining the temperature between 5°C and 15°C.

-

Heating to Reflux: After the 4-hour stirring period, the ice bath is removed, and the reaction mixture is heated to a gentle reflux for 30 minutes.

-

Cooling and Precipitation: The reaction mixture is then allowed to cool to room temperature (approximately 20°C), during which the product will precipitate, forming a paste-like consistency.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing: The collected solid is washed with a generous volume of ethanol to remove any unreacted starting materials and byproducts.

-

Drying: The washed product is initially dried without heat for 36 hours. It is then crushed into a fine powder using a mortar and pestle and further dried under full vacuum at 60°C for 6 hours to yield a free-flowing crystalline product.[5]

Caption: Synthesis workflow for sodium diethyl oxalacetate.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of the synthesized sodium diethyl oxalacetate is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium diethyl oxalacetate.[1] As a β-keto ester, it can exist in equilibrium between the keto and enol tautomeric forms, and NMR can provide insights into this dynamic process.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the vinyl proton in the enol form or the methylene protons in the keto form.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone groups, as well as the sp² carbons of the enol form and the sp³ carbons of the keto form.[7] The chemical shifts of the carbonyl carbons are particularly informative, with ketone carbons typically appearing further downfield (190-220 ppm) than ester carbonyls (150-175 ppm).[7]

Hypothetical ¹³C NMR Data for Sodium Diethyl Oxalacetate (Enol Form)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ester C=O | ~165-175 |

| Enolate C=C-O⁻ | ~160-170 |

| Vinyl C=C | ~90-100 |

| O-CH₂ | ~60-65 |

| CH₃ | ~14-15 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of sodium diethyl oxalacetate and for monitoring the progress of the synthesis reaction.[4] A reverse-phase HPLC method would be suitable for this analysis.

Proposed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

-

Mobile Phase: A gradient of water (with a buffer modifier like perchloric acid) and acetonitrile.[8]

-

Detection: UV/Vis detection at an appropriate wavelength (e.g., determined by UV-Vis spectrophotometry, likely around 315 nm for the derivatized compound).[3]

-

Sample Preparation: A dilute solution of the sodium diethyl oxalacetate in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

This method allows for the separation of the desired product from starting materials and any potential byproducts, enabling accurate purity determination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diethyl oxalacetate(CAS:108-56-5) [cuikangsynthesis.com]

- 5. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]

- 6. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

literature review on sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

An In-depth Technical Guide to Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, the sodium enolate of diethyl succinate. This reagent is a cornerstone of the Stobbe condensation, a powerful carbon-carbon bond-forming reaction in organic synthesis. This document delves into the fundamental principles governing its formation, provides detailed mechanistic insights, outlines its diverse synthetic applications, and presents field-proven experimental protocols. Designed for researchers, chemists, and drug development professionals, this guide bridges theoretical knowledge with practical application, emphasizing the causality behind experimental choices and ensuring a robust understanding of this versatile synthetic intermediate.

Chemical Identity and Significance

Nomenclature and Structure

The compound at the core of this guide is most precisely named sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate . However, in the context of its generation and use, it is more commonly and conveniently referred to as the sodium enolate of diethyl succinate or diethyl 2-sodio-succinate . It is a reactive intermediate that is typically generated in situ for immediate use in synthesis.

The generation of this enolate is achieved by the deprotonation of diethyl succinate at the α-carbon using a strong base. The resulting enolate is a nucleophile with charge delocalized between the α-carbon and the oxygen atom of the carbonyl group, a property that defines its reactivity.[1][2]

Physicochemical Properties

While the enolate is typically generated and used in solution, its properties and those of its precursor, diethyl succinate, are crucial for understanding and executing reactions.

| Property | Diethyl Succinate (Precursor) | Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

| Molecular Formula | C₈H₁₄O₄ | C₈H₁₁NaO₅ |

| Molecular Weight | 174.19 g/mol | 210.16 g/mol [3] |

| Appearance | Colorless liquid with a faint, pleasant odor[4] | Typically a white to light yellow/orange powder when isolated[5] |

| Boiling Point | 218 °C[4] | Decomposes |

| Melting Point | -20 °C[4] | ~185-190 °C (as diethyl oxalacetate sodium salt)[6][7] |

| Density | 1.047 g/mL at 25 °C[4] | Not available |

| Solubility | Slightly soluble in water; miscible with ethanol and ether[4] | Slightly soluble in water (1.2 g/L at 25°C, as diethyl oxalacetate sodium salt)[7] |

Significance in Synthesis: The Stobbe Condensation

The primary significance of this enolate lies in its role as the key nucleophile in the Stobbe condensation .[8][9] Discovered by Hans Stobbe, this reaction involves the condensation of a succinic ester with a ketone or aldehyde in the presence of a strong base.[9] Unlike other ester condensations like the Claisen condensation, the Stobbe reaction is uniquely driven by the irreversible formation of a stable γ-lactone intermediate, which then undergoes base-induced ring-opening to yield an alkylidene succinic acid or its corresponding half-ester.[10][11] This unique mechanism prevents self-condensation of the succinic ester and generally leads to high yields of the desired product.[12]

Synthesis and Mechanism

Generation of the Enolate

The formation of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a classic acid-base reaction. An α-hydrogen of diethyl succinate is abstracted by a strong base.[10] The pKa of the α-hydrogens in esters is typically around 23-25, necessitating a base with a conjugate acid of a higher pKa for complete enolate formation.[2]

Choice of Base and Solvent: A Critical Decision

The selection of the base and solvent system is paramount for a successful Stobbe condensation.

-

Sodium Ethoxide (NaOEt) in Ethanol: This is a traditional and cost-effective choice. The ethoxide base is used in its conjugate acid as the solvent. A key principle here is to match the alkoxide base with the ester's alcohol group to prevent transesterification, which would lead to a mixture of products.

-

Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, Toluene): NaH is a powerful, non-nucleophilic base that deprotonates the succinate irreversibly, driving the enolate formation to completion. The only byproduct is hydrogen gas, which simplifies the reaction mixture. This system is often preferred for more sensitive substrates.[4]

-

Potassium tert-Butoxide (KOt-Bu) in tert-Butanol or THF: This bulky base can offer advantages in terms of yield and reaction time, particularly with sterically hindered ketones.[13]

The Stobbe Condensation Mechanism

The authoritative mechanism for the Stobbe condensation proceeds through several distinct steps, which explains the formation of a half-ester product.[10][12]

-

Enolate Formation: The base abstracts an α-proton from diethyl succinate to form the sodium enolate.

-

Aldol-Type Addition: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.

-

Lactonization: The newly formed alkoxide attacks the carbonyl of the adjacent ester group in an intramolecular nucleophilic acyl substitution. This expels an ethoxide ion and forms a five-membered ring intermediate, a γ-butyrolactone. This step is the hallmark of the Stobbe condensation.[10]

-

Ring Opening: A base (such as the ethoxide expelled in the previous step) abstracts the remaining α-proton on the lactone. The resulting carbanion is stabilized by the adjacent ester group. This intermediate undergoes elimination (E1cB-type) to open the lactone ring, forming a resonance-stabilized carboxylate salt. This irreversible ring-opening is the thermodynamic driving force for the entire reaction.[11]

-

Protonation: Acidic workup protonates the carboxylate to yield the final product: an alkylidene succinic acid monoester.

Caption: Mechanism of the Stobbe Condensation.

Laboratory Protocol: Synthesis of Diethyl Benzylidenesuccinate

This protocol is a representative procedure for the Stobbe condensation between benzaldehyde and diethyl succinate using sodium ethoxide.

Materials:

-

Diethyl succinate

-

Benzaldehyde (freshly distilled)

-

Sodium metal

-

Absolute Ethanol

-

Toluene (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add 100 mL of anhydrous toluene.

-

Addition of Reactants: Add a mixture of 17.4 g (0.1 mol) of diethyl succinate and 10.6 g (0.1 mol) of freshly distilled benzaldehyde dropwise to the stirred sodium ethoxide solution over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring for 2-3 hours. The formation of a precipitate may be observed.

-

Workup - Hydrolysis: Cool the reaction mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (toluene) layer.

-

Workup - Extraction: Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzaldehyde. Discard the ether layer.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a pale yellow oil or solid.

-

Isolation: Extract the product with 3 x 75 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. The product, a mixture of (E) and (Z) isomers of the half-ester, can be purified further by crystallization or chromatography if necessary. Typical yields range from 70-90%.

Characterization and Spectroscopic Analysis

Characterization focuses on the starting material and the final, stable product, as the enolate intermediate is transient.

Spectroscopic Data of Diethyl Succinate (Precursor)

-

¹H NMR (CDCl₃, 400 MHz): δ 4.14 (q, J = 7.1 Hz, 4H, -OCH₂ CH₃), 2.62 (s, 4H, -COCH₂CH₂ CO-), 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃ ). The singlet at 2.62 ppm is characteristic of the chemically equivalent methylene protons.[2]

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.2 (C=O), 60.5 (-C H₂CH₃), 29.1 (-COC H₂CH₂CO-), 14.1 (-CH₂C H₃).[14]

Spectroscopic Changes upon Enolate Formation

Upon deprotonation to form sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, significant changes are expected in the NMR spectra:

-

¹H NMR: The singlet at 2.62 ppm corresponding to the α-protons would disappear. A new signal for the vinylic proton would appear, typically in the region of 4.5-5.5 ppm.

-

¹³C NMR: The signal for the α-carbon (δ ~29 ppm) would shift dramatically downfield into the vinylic region (δ ~80-100 ppm). The carbonyl carbon signal (δ ~172 ppm) would also experience a shift due to the change in hybridization and electron density.

Characterization of a Representative Product: Diethyl Benzylidenesuccinate

The final product of the protocol described above is the compound that is typically isolated and characterized.

-

Expected ¹H NMR signals: Signals for the two ethyl groups, the aromatic protons of the benzylidene group, a vinylic proton, and the methylene protons of the succinate backbone.

-

Expected ¹³C NMR signals: Signals for the two ester carbonyls, the aromatic carbons, the vinylic carbons, the methylene carbon, and the carbons of the two ethyl groups.

Reactivity and Synthetic Applications

The synthetic utility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate extends from its primary role in the Stobbe condensation to other fundamental enolate reactions.

Caption: Key Reaction Pathways of the Diethyl Succinate Enolate.

Stobbe Condensation Products as Building Blocks

The alkylidene succinic acid products are versatile intermediates themselves.

-

Synthesis of Lignans: Stobbe condensation is a key step in the synthesis of various lignan natural products, which exhibit a range of biological activities.

-

Formation of γ-Lactones: The half-ester products can be selectively reduced and cyclized to form γ-butyrolactones, a common motif in natural products and pharmaceuticals.

-

Synthesis of Tetralones: The reaction is instrumental in building the carbon framework required for substituted tetralones, which are precursors to steroids and other complex molecules.[10]

Alkylation Reactions

Like other ester enolates, the diethyl succinate enolate can act as a nucleophile in SN2 reactions with alkyl halides. For this reaction to be efficient, the enolate should be generated quantitatively using a strong, non-nucleophilic base like LDA or NaH in an aprotic solvent.[15] The reaction works best with primary alkyl halides; secondary and tertiary halides tend to undergo elimination.[16] This reaction provides a direct route to α-substituted succinic acid derivatives.

Michael (1,4-Conjugate) Addition

The enolate can also serve as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[17][18] This 1,4-addition reaction is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable precursors for further cyclization and functionalization reactions, such as in the Robinson annulation.

Case Study in Drug Development: Synthesis of a Sertraline Intermediate

The Stobbe condensation has been employed in the discovery route for Sertraline , a widely used antidepressant. The reaction is used to construct the key 4,4-diarylbutanoic acid backbone of the molecule.

The synthesis begins with the Stobbe condensation of a substituted benzophenone (3,4-dichlorobenzophenone) with diethyl succinate.[1]

-

Stobbe Condensation: 3,4-Dichlorobenzophenone reacts with the sodium enolate of diethyl succinate to form the corresponding diphenylbutenoic acid half-ester.

-

Hydrolysis & Decarboxylation: The half-ester is then subjected to harsh conditions (e.g., HBr/AcOH) to hydrolyze the remaining ester and induce decarboxylation, affording a 4,4-diarylbut-3-enoic acid.

-

Reduction: The double bond in the butenoic acid is reduced, typically via catalytic hydrogenation, to yield 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.

-

Cyclization and Further Steps: This butanoic acid derivative is then cyclized (e.g., via Friedel-Crafts acylation) to form the key tetralone intermediate, which is further elaborated to produce Sertraline.

Caption: Key steps in an early synthetic route to Sertraline utilizing the Stobbe condensation.

Safety, Handling, and Storage

The primary hazards associated with the use of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate stem from the strong bases required for its generation, such as sodium ethoxide and sodium hydride.

-

Sodium Ethoxide (NaOEt): This is a corrosive and flammable solid. It reacts violently with water and moisture, releasing heat and flammable ethanol. It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment. Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): This is a highly flammable solid that also reacts violently with water to produce flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. Handle with extreme care in a fume hood under an inert atmosphere.

-

General Handling: The enolate itself is moisture-sensitive and should be handled under anhydrous conditions. Reactions should be conducted in well-ventilated fume hoods. Always have appropriate fire-extinguishing media (e.g., Class D fire extinguisher for sodium metal) readily available.

Storage: Store strong bases and anhydrous solvents in accordance with safety data sheet (SDS) recommendations, typically in a cool, dry, well-ventilated area away from water and sources of ignition.

Conclusion and Future Outlook

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate remains a highly relevant and powerful tool in the arsenal of the synthetic organic chemist. Its utility, primarily through the Stobbe condensation, provides a reliable and high-yielding pathway to alkylidene succinic acids and their derivatives, which are crucial building blocks for natural products, pharmaceuticals, and materials. The unique mechanism, driven by an irreversible lactone ring-opening, imparts a level of predictability and efficiency that distinguishes it from other ester condensation reactions.

Future research will likely continue to expand the scope of the Stobbe condensation by exploring novel carbonyl partners, developing asymmetric variants to control stereochemistry, and integrating the reaction into tandem or flow-chemistry processes to enhance synthetic efficiency. As the demand for complex and diverse molecular architectures grows, the foundational chemistry enabled by the diethyl succinate enolate will undoubtedly continue to play a vital role in innovation across the chemical sciences.

References

-

Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4): 555818. [Link]

-

Wikipedia. (2023). Stobbe condensation. Retrieved January 24, 2026, from [Link]

-

Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]

- Google Patents. (n.d.). US4839104A - Process for preparing sertraline intermediates.

-

PubChem. (n.d.). Diethyl sodium oxalacetate. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 21.4: Enolates. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN101323566A - Preparation method of diethyl succinate.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2022). (PDF) Stobbe Condensation. Retrieved January 24, 2026, from [Link]

-

YouTube. (2021). Stobbe condensation mechanism, reaction, Application | simplified | enolate. Retrieved January 24, 2026, from [Link]

-

Hans, J. Reich. (n.d.). 13C NMR Chemical Shifts. Retrieved January 24, 2026, from [Link]

-

Bhola Nath Acadmey. (2021). Stobbe condensation mechanism, reaction, Application. Retrieved January 24, 2026, from [Link]

-

Chem Complete. (2022). Enolate Chemistry - Michael's Reaction. Retrieved January 24, 2026, from [Link]

-

Adichemistry. (n.d.). MICHAEL ADDITION REACTION. Retrieved January 24, 2026, from [Link]

-

ADI Chemistry. (n.d.). Michael Addition Reaction. Retrieved January 24, 2026, from [Link]

-

H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 22.7: Alkylation of Enolate Ions. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2022). (PDF) Stobbe Condensation. Retrieved January 24, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stobbe condensation. Retrieved January 24, 2026, from [Link]

-

H.N. Sinha College. (n.d.). Stobbe Condensation. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 8.7: Alkylation of Enolate Ions. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 7. Diethyl succinate | TargetMol [targetmol.com]

- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. youtube.com [youtube.com]

- 11. drhnsp.org [drhnsp.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate: Stability, Reactivity, and Synthetic Utility

Introduction

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, more commonly known in the scientific community as diethyl oxalacetate sodium salt or diethyl sodiooxalacetate, is a pivotal reagent in organic synthesis and a key intermediate in biochemical and pharmaceutical research.[1][2] With the molecular formula C₈H₁₁NaO₅, this compound exists as a stable, crystalline solid, a characteristic that sets it apart from its notoriously unstable parent compound, oxaloacetic acid.[3][4][5] The inherent instability of oxaloacetic acid, which readily undergoes decarboxylation in solution, presents significant challenges for its direct use.[6] Consequently, the diethyl ester sodium salt serves as a robust and reliable precursor, enabling the controlled generation of oxaloacetate for metabolic studies or as a stable, versatile nucleophile for constructing complex molecular architectures.[2][7]

This guide provides an in-depth analysis of the stability and reactivity of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. We will explore its structural underpinnings, provide field-proven protocols for its synthesis and application, and delve into the mechanistic causality that governs its synthetic transformations. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this essential chemical entity.

Physicochemical Properties and Stability Profile

Understanding the physical properties and stability of a reagent is paramount for its effective and safe utilization in a laboratory setting. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is typically supplied as a beige to light orange crystalline powder.[8]

Table 1: Physicochemical and Handling Properties

| Property | Value | Source(s) |

| IUPAC Name | sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [9] |

| Synonyms | Diethyl oxalacetate sodium salt, Sodium diethyl oxaloacetate | [3][4] |

| CAS Number | 40876-98-0 | [4] |

| Molecular Formula | C₈H₁₁NaO₅ | [9] |

| Molecular Weight | 210.16 g/mol | [9] |

| Melting Point | 188-190 °C (lit.) | [8][10] |

| Appearance | Beige to light orange crystalline powder | [8] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C) | [7][11] |

| Storage | Cool, dry, well-ventilated place, under inert gas | [7] |

| Sensitivity | Moisture sensitive | [3][7][11] |

Core Directive: Stability Analysis

The principal advantage of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is its stability. Unlike free oxaloacetic acid, which rapidly degrades, the sodium enolate form is a solid that is stable under standard ambient conditions when properly stored.[11] The key to its stability lies in its structure. As a salt, the ionic bond and crystalline lattice provide significant stabilization compared to the acidic solution form.

However, its classification as "moisture sensitive" is a critical handling parameter.[7] Exposure to atmospheric moisture or protic solvents can lead to protonation, forming the enol or keto tautomers of diethyl oxaloacetate. In the presence of water, subsequent hydrolysis of the ester groups can occur, ultimately leading to the formation of the unstable oxaloacetic acid, which readily decarboxylates to pyruvate. Therefore, rigorous exclusion of moisture during storage and handling is essential to maintain the compound's integrity. It is best stored in a tightly sealed container under an inert atmosphere such as nitrogen or argon.[3][11]

Synthesis: A Field-Proven Protocol with Mechanistic Insight

The industrial preparation of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is achieved via a Claisen condensation between diethyl oxalate and ethyl acetate, using sodium ethoxide as the base.[1] While seemingly straightforward, the sequence of reagent addition is critical for ensuring a physically manageable and easily purifiable product.

Causality Behind Experimental Choices: The "Reverse Addition" Method

Traditional protocols often involve adding the ester mixture to the sodium ethoxide base. However, this method frequently results in the product mixture setting into a solid mass within the reactor, creating significant challenges for agitation, filtration, and purification.[1]

A superior, field-proven method involves the "reverse addition" of the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate.[1] This approach maintains a lower instantaneous concentration of the strong base, allowing for the controlled formation of the sodium enolate product as a manageable, free-flowing slurry. This seemingly minor procedural change dramatically improves process efficiency, safety, and product quality on a production scale.

Experimental Protocol: Synthesis via Reverse Addition

This protocol is adapted from established industrial methods.[1]

1. Reagent Preparation:

-

Prepare a solution of sodium ethoxide (18-21 wt%) in absolute ethanol.

-

Charge the reaction vessel with stoichiometric amounts of diethyl oxalate and ethyl acetate.

2. Reaction Execution:

-

Cool the mixture of esters in the reactor to between 0°C and 10°C with continuous stirring.[1]

-

Slowly add the sodium ethoxide solution to the stirred ester mixture, ensuring the reaction temperature is maintained between 5°C and 15°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 5°C to 15°C for a minimum of 4 hours to ensure the condensation proceeds to completion.[1]

-

Following the cold cycle, rapidly heat the mixture to approximately 75°C (reflux) for about 30 minutes. This step helps to complete the condensation and promote the deprotonation to the final sodium salt.[1]

3. Product Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product should appear as a yellowish, manageable paste or slurry.[1]

-

Isolate the solid product by centrifugation or vacuum filtration.

-

Wash the isolated crystals with cold absolute ethanol to remove any unreacted starting materials or byproducts.

-

Dry the purified sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate under vacuum.

Sources

- 1. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethyl Oxalacetate Sodium Salt | 40876-98-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. chembk.com [chembk.com]

- 9. Diethyl oxalacetate sodium salt (95%) - Amerigo Scientific [amerigoscientific.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Thermodynamic Properties of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Insights

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is the sodium salt of the enol tautomer of diethyl 2-oxosuccinate.[2][3] Enolates are pivotal intermediates in organic chemistry, acting as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[4][5] The thermodynamic stability of an enolate influences its formation, reactivity, and the equilibrium between different isomeric forms (e.g., kinetic vs. thermodynamic enolates).[5][6][7]

For drug development professionals, a comprehensive thermodynamic profile is crucial for:

-

Process Chemistry: Defining optimal conditions for synthesis, purification, and storage to ensure product consistency and yield.

-

Formulation: Understanding the energy changes associated with dissolution and potential polymorph transitions.

-

Stability Studies: Predicting the long-term stability of the compound under various environmental conditions.

This guide will delineate the theoretical underpinnings and practical methodologies to acquire this critical thermodynamic data.

Physicochemical Identity and Known Properties

A clear identification of the subject compound is the first step in any scientific investigation.

| Property | Value | Source |

| IUPAC Name | sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [8] |

| Synonyms | Diethyl 2-oxosuccinate sodium salt, Diethyl oxalacetate sodium salt | [1][9] |

| CAS Number | 88330-76-1, 40876-98-0 | [1][10] |

| Molecular Formula | C₈H₁₁NaO₅ | [1][8] |

| Molecular Weight | 210.16 g/mol | [1][8] |

| Appearance | Beige to light orange crystalline powder | [2][10] |

| Melting Point | 188-190 °C | [2][10] |

Below is a 2D representation of the chemical structure:

Caption: Proposed workflow for thermodynamic characterization.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Rationale: Before conducting calorimetric measurements, it is crucial to determine the thermal stability of the compound. TGA measures changes in mass as a function of temperature, revealing decomposition points. This information is vital to prevent misinterpretation of thermal events in DSC.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of any significant mass loss, which indicates the beginning of decomposition.

-

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique for measuring heat flow associated with thermal transitions. [11]It can be used to determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of the compound. [11][12] Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 3-7 mg of the compound into a hermetically sealed aluminum pan. This prevents any loss of volatile substances.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Segment 1 (Initial Heating): Equilibrate at 25 °C. Ramp the temperature to just below the decomposition temperature determined by TGA (e.g., 200 °C if decomposition starts at 220 °C) at a rate of 10 °C/min. This step removes any thermal history.

-

Segment 2 (Controlled Cooling): Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.

-

Segment 3 (Second Heating): Heat the sample again through the melting transition at 10 °C/min. This second heating scan provides a cleaner measurement of the glass transition and melting endotherm.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Heat Capacity (Cp): Determine Cp from the heat flow signal in a region with no thermal transitions. [12] * Melting Point (Tm): Identify the peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting endotherm.

-

Enthalpy of Solution: Isothermal Solution Calorimetry

Rationale: The enthalpy of solution (ΔHsoln) is the heat change associated with the dissolution of a substance in a solvent. [13]This is a critical parameter for understanding the compound's behavior in solution, which is highly relevant for drug delivery and reaction chemistry.

Experimental Protocol:

-

Calorimeter Setup:

-

Use a precision solution calorimeter.

-

Add a precisely known volume (e.g., 100 mL) of a relevant solvent (e.g., deionized water or a buffered solution) to the reaction vessel.

-

Allow the system to reach thermal equilibrium.

-

-

Sample Introduction:

-

Accurately weigh a small amount of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (e.g., 100-200 mg) in a glass ampoule.

-

Place the sealed ampoule in the calorimeter head.

-

-

Measurement:

-

Once the baseline temperature is stable, break the ampoule to initiate dissolution.

-

Record the temperature change of the solution until a stable final temperature is reached.

-

-

Data Calculation:

Proposed Computational Chemistry Approach

Rationale: In parallel with experimental work, computational modeling can provide valuable theoretical insights and help validate experimental results. Density Functional Theory (DFT) is a robust method for predicting the thermodynamic properties of molecules.

Computational Protocol:

-

Structure Optimization:

-

Build the 3D structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Property Calculation:

-

From the frequency calculation output, extract the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv). The Gibbs free energy (G°) can then be calculated.

-

Caption: Workflow for computational prediction of thermodynamic properties.

Data Synthesis and Application

The experimental and computational data should be compiled and analyzed to create a comprehensive thermodynamic profile.

Template for Summary of Thermodynamic Data:

| Parameter | Experimental Value | Computational Value | Method |

| Decomposition Temp. | from TGA | N/A | TGA |

| Melting Point (Tm) | from DSC | N/A | DSC |

| Enthalpy of Fusion (ΔHfus) | from DSC | N/A | DSC |

| Heat Capacity (Cp) at 298.15 K | from DSC | from DFT | DSC / DFT |

| Enthalpy of Solution (ΔHsoln) | from Solution Calorimetry | N/A | Solution Calorimetry |

| Std. Enthalpy of Formation (ΔH°f) | Derived | from DFT | DFT |

| Std. Entropy (S°) | Derived | from DFT | DFT |

This integrated dataset will enable researchers to:

-

Predict the spontaneity of reactions involving this compound.

-

Model the compound's behavior under varying temperature and pressure conditions.

-

Make informed decisions regarding its handling, storage, and application in complex formulations.

Conclusion

While a complete thermodynamic dataset for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is not currently in the public domain, this guide provides a clear and authoritative roadmap for its determination. By combining systematic experimental techniques—TGA for stability, DSC for phase transitions and heat capacity, and solution calorimetry for dissolution energetics—with the predictive power of computational chemistry, a robust and actionable thermodynamic profile can be established. This knowledge is indispensable for unlocking the full potential of this versatile compound in research, development, and commercial applications.

References

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

-

Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

-

ResearchGate. (2023, October 13). Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.9: Enolate Nucleophiles. [Link]

-

BuyersGuideChem. Sodium (2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate. [Link]

-

SchmidtChemist. (2020, October 2). Calorimetry: Calculate Enthalpy. YouTube. [Link]

-

PubMed Central. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16462971, Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. [Link]

-

Michael Evans. (2021, June 11). Calorimetry of Reactions in Solution | OpenStax Chemistry 2e 5.2. YouTube. [Link]

-

ResearchGate. (2006). Thermodynamic modeling of the sodium alanates and the Na–Al–H system. [Link]

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

-

National Institute of Standards and Technology. Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. [Link]

-

ResearchGate. (2021, August 5). Differential Scanning Calorimetry at Hydrothermal Conditions of Amorphous Materials Prepared by Drying Sodium Silicate Solutions. [Link]

-

Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. [Link]

-

WebAssign. Lab 11 - Thermodynamics of Salt Dissolution. [Link]

-

Khan Academy. (2014, January 3). Enolate formation from ketones | Alpha Carbon Chemistry | Organic chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]

-

Journal of Advances in Science and Engineering. (2021, September 6). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. [Link]

-

The Complete Chemistry Course. (2024, January 11). Calorimetry: How to calculate enthalpy change experimentally. YouTube. [Link]

-

MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | 40876-98-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | C8H11NaO5 | CID 16462971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium (Z)-1,4-diethoxy-1,4-dioxo-but-2-en-2-olate [cymitquimica.com]

- 10. Sodium (2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | C8H11O5.Na - BuyersGuideChem [buyersguidechem.com]

- 11. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webassign.net [webassign.net]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

A Comprehensive Guide to the NMR Spectral Interpretation of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Abstract

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, commonly known as diethyl oxalacetate sodium salt, is a key intermediate in organic synthesis, notably in the preparation of heterocyclic compounds and as an active pharmaceutical intermediate.[1][2] Its precise structural elucidation is paramount for ensuring reaction success and product purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous confirmation of the molecule's enolate structure, stereochemistry, and purity. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and practical considerations for researchers in synthetic chemistry and drug development.

Molecular Structure and Electronic Environment

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is the sodium salt of the enol tautomer of diethyl oxaloacetate. The presence of the sodium ion stabilizes the enolate form, making it the predominant species. The IUPAC name, sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate, specifies the geometric isomer where the main carbon chain substituents are on the same side of the C=C double bond.[3] This fixed conformation is critical for interpreting the NMR spectrum.

The molecule possesses several distinct proton and carbon environments, which give rise to a characteristic set of signals. The delocalization of the negative charge across the O-C-C=C system significantly influences the chemical shifts of the vinylic proton and adjacent carbons, a key feature to be explored.

Caption: A validated workflow for acquiring NMR spectra.

Potential Impurities and Their Spectral Signatures

A thorough spectral interpretation involves identifying signals from potential impurities, often residual reactants or solvents from the synthesis. The most common synthesis for this compound is the Claisen condensation of diethyl oxalate and ethyl acetate using sodium ethoxide as a base. [4][5]

-

Ethanol (C₂H₅OH): May be present from the sodium ethoxide preparation. [6] * ¹H NMR (DMSO-d6): Quartet at ~3.44 ppm (CH₂), triplet at ~1.06 ppm (CH₃), and a broad triplet for the -OH at ~4.35 ppm.

-

Ethyl Acetate (CH₃COOCH₂CH₃): Unreacted starting material.

-

¹H NMR (DMSO-d6): Singlet at ~2.01 ppm (CH₃CO-), quartet at ~4.04 ppm (-OCH₂-), and a triplet at ~1.18 ppm (-CH₂CH₃).

-

-

Water (H₂O): The compound is moisture-sensitive. [2] * ¹H NMR (DMSO-d6): A broad singlet typically appearing around 3.33 ppm.

The absence of these characteristic signals serves as a key indicator of the sample's purity.

Conclusion

The NMR spectra of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate provide a definitive structural fingerprint. The ¹H NMR spectrum is characterized by three distinct signals: a vinylic singlet, a methylene quartet, and a methyl triplet, with an integration ratio of 1:4:6. The ¹³C NMR spectrum confirms the presence of five unique carbon environments, including the characteristic downfield signals of the carbonyl and enolate carbons. By following a validated experimental protocol and carefully analyzing the resulting spectra for both the target molecule and potential impurities, researchers can confidently verify the identity, purity, and stereochemistry of this vital synthetic intermediate.

References

- Preparation of sodium diethyl oxalacetate. (1990).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. PubChem, National Institutes of Health. [Link]

-

Diethyl fumarate. SpectraBase. [Link]

-

Sun, X., & Collum, D. B. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society, 136(35), 12413–12424. [Link]

-

ETHYL PHENYLCYANOACETATE. Organic Syntheses. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

-

Lapachev, V. V., Mainagashev, I. Y., Stekhova, S. A., Fedotov, M. A., Krivopalov, V. P., & Mamaev, V. P. (1985). 17O N.M.R. Studies of Enol and Phenol Compounds with Intramolecular Hydrogen Bonds. Journal of the Chemical Society, Chemical Communications, (7), 494-495. [Link]

-

Draw the products of the following reactions: d. diethyl 1,2-benzenedicarboxylate + sodium ethoxide: (1) slow addition of ethyl acetate. Pearson. [Link]

-

Diethyl 1, 2-benzenedicarboxylate + sodium ethoxide: (1) slow addition of ethyl acetate; (2) HCl. Chegg. [Link]

-

NMR in Organometallic Chemistry. Wiley. [Link]

-

Jiménez-Cruz, F., et al. (2015). Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1101, 162-169. [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

sodium (E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Chemsrc. [Link]

-

Interpreting NMR Example 1. Chad's Prep. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Making Sodium Ethoxide and Prepping Solvents for Acetylacetone. ReactiveChem on YouTube. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

Sources

- 1. Buy Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | 40876-98-0 [smolecule.com]

- 2. Diethyl oxalacetate sodium salt, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | C8H11NaO5 | CID 16462971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 5. Draw the products of the following reactions:d. diethyl 1,2-benze... | Study Prep in Pearson+ [pearson.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

mass spectrometry data for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Introduction

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is the sodium salt of the enol form of diethyl 2-oxobutanedioate. As a small, polar organic salt, its characterization is crucial for quality control, reaction monitoring, and stability studies in various chemical and pharmaceutical contexts. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for elucidating the structure and purity of such compounds. This guide provides a comprehensive framework for the mass spectrometric analysis of this target molecule, grounded in first principles and data from analogous structures. We will explore the rationale behind method development, from sample preparation to spectral interpretation, to ensure the generation of high-fidelity, reproducible data.

Methodology: A Step-by-Step Protocol for ESI-MS Analysis

Electrospray ionization (ESI) is the premier technique for analyzing polar, and often ionic, compounds like sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, as it is a soft ionization method that minimizes in-source fragmentation. The following protocol is designed for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides both high resolution and the capacity for tandem MS (MS/MS) experiments.

Sample and Solvent Preparation

-

Initial Sample Dissolution: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent. Given the compound's polar nature, a 50:50 mixture of acetonitrile (ACN) and deionized water is a suitable starting point. Both solvents should be of LC-MS grade to minimize background interference.

-

Working Solution: Create a dilute working solution with a concentration of approximately 1-10 µg/mL by diluting the stock solution with the same 50:50 ACN/water mixture. This concentration range is typically optimal for modern ESI sources, preventing detector saturation and ion suppression effects.

-

Solvent Modifiers: To promote efficient ionization and consistent adduct formation, a small amount of a modifier can be beneficial. However, since the analyte is already a sodium salt, the addition of sodium-containing additives is unnecessary. Formic acid (0.1% v/v) can be added to the mobile phase for positive ion mode analysis to promote protonation if needed, but for analyzing the intact salt or the enolate anion, a neutral or slightly basic mobile phase is preferable.

Mass Spectrometer and ESI Source Parameters

The following table outlines the recommended starting parameters for ESI-MS analysis. These should be optimized to maximize the signal of the ion of interest.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative and Positive | Negative mode will detect the enolate anion, while positive mode will detect the sodium adduct of the neutral molecule. |

| Capillary Voltage | 2.5 - 3.5 kV | Balances ionization efficiency with the risk of in-source fragmentation or electrical discharge. |

| Nebulizer Gas (N2) | 1.5 - 2.5 Bar | Optimizes the formation of a fine spray for efficient desolvation. |

| Drying Gas (N2) Flow | 8 - 12 L/min | Facilitates the evaporation of solvent from the ESI droplets. |

| Drying Gas Temperature | 250 - 350 °C | A higher temperature aids in desolvation but can cause thermal degradation if too high. |

| Scan Range (m/z) | 50 - 500 | This range comfortably covers the expected ions and potential fragments. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the structure, MS/MS analysis is indispensable. This involves isolating the ion of interest and fragmenting it through collision-induced dissociation (CID).

-

Precursor Ion Selection: In negative ion mode, the precursor ion would be the enolate anion at m/z 173.05. In positive ion mode, it would be the sodium adduct of the neutral molecule at m/z 197.05.

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragmentation pathways. This allows for the identification of both low-energy and high-energy fragments, providing a more complete structural picture.

Expected Mass Spectra and Fragmentation Pathways

The chemical structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is C8H11NaO5, with a monoisotopic mass of 210.0475 Da.

Negative Ion Mode ESI-MS

In negative ion mode, the spectrum is expected to be dominated by the enolate anion at m/z 173.0506 ([M-Na]⁻).

Positive Ion Mode ESI-MS

In positive ion mode, the most abundant ion is likely to be the sodium adduct of the neutral tautomer (diethyl 2-oxobutanedioate), which would appear at m/z 197.0475 ([M-Na+2H+Na]⁺, effectively [C8H12O5+Na]⁺). It is also possible to observe the sodiated cluster ion at m/z 233.0294 ([M+Na]⁺).

Proposed Fragmentation Pathway (MS/MS)

The fragmentation of the enolate anion (m/z 173.05) is predicted to proceed through characteristic losses of neutral molecules common to esters.

Caption: Proposed MS/MS fragmentation of the enolate anion.

The fragmentation of diethyl succinate, a saturated analog, often proceeds via loss of an ethoxy group (-OC2H5) or ethanol (-C2H5OH) from the protonated molecule.[1] For the enolate anion of our target compound, we can predict the following primary fragmentation pathways:

-

Loss of ethylene (C2H4, 28.0313 Da): A common fragmentation for ethyl esters, leading to a fragment at m/z 145.0244 .

-

Loss of ethanol (C2H5OH, 46.0419 Da): This would result in a ketene radical anion at m/z 127.0138 .

-

Subsequent loss of carbon dioxide (CO2, 43.9898 Da): From the m/z 127 fragment, a loss of CO2 could occur, yielding a fragment at m/z 83.0138 .

Data Summary

The following table summarizes the expected m/z values for the key ions in both positive and negative ESI modes. High-resolution mass spectrometry would be able to confirm these assignments by providing accurate mass measurements that correspond to the calculated elemental compositions.

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Enolate Anion | [C8H11O5]⁻ | 173.0506 | Negative |

| Sodium Adduct | [C8H12O5+Na]⁺ | 197.0475 | Positive |

| Sodiated Cluster | [C8H11NaO5+Na]⁺ | 233.0294 | Positive |

| Fragment 1 | [C6H5O5]⁻ | 145.0244 | Negative (MS/MS) |

| Fragment 2 | [C6H5O4]⁻ | 127.0138 | Negative (MS/MS) |

| Fragment 3 | [C5H3O2]⁻ | 83.0138 | Negative (MS/MS) |

Conclusion

This guide outlines a robust and scientifically grounded approach to the mass spectrometric analysis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. By employing high-resolution ESI-MS and tandem MS, it is possible to unambiguously confirm the compound's identity and elucidate its structure through characteristic fragmentation patterns. The provided experimental parameters and expected spectral data serve as a comprehensive starting point for researchers and drug development professionals, ensuring the generation of reliable and high-quality analytical results. The principles discussed herein are broadly applicable to the analysis of other small polar molecules and their salts, highlighting the versatility and power of modern mass spectrometry.

References

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl fumarate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Allegretti, P. E., Schiavoni, M. M., Cortizo, M. S., & Rossi, R. A. (2005). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. Molecules, 10(11), 1354–1364. Retrieved from [Link]

-

Hirota, K., Katagiri, T., & Momose, T. (1970). Mass Spectrometry of Tautomeric Compounds. I. Absence of Keto-Enol Tautomerism in Fragment Ions. Bulletin of the Chemical Society of Japan, 43(1), 274–277. Retrieved from [Link]

-

Kuhlmann, F. E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

-

ResearchGate. (2021). What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS?. Retrieved from [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

mzCloud. (2017). Diethyl succinate. Retrieved from [Link]

-

da Silva, R. R., Dorrestein, P. C., & Quinn, R. A. (2015). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry, 26(8), 1325–1328. Retrieved from [Link]

-

Sarpong, R., & Otte, K. M. (2011). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Organic Letters, 13(24), 6624–6627. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Diethyl succinate (HMDB0033838). Retrieved from [Link]

-

Química Orgánica. (n.d.). Reactions of Enols and Enolates. Retrieved from [Link]

-

FooDB. (2019). Showing Compound Diethyl succinate (FDB012012). Retrieved from [Link]

-

Kirk, A. T., Linder, J., & T. Benter. (2021). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 32(4), 1028–1036. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of (1-methylalkyl)succinate diethyl esters detected in the.... Retrieved from [Link]

-

The Good Scents Company. (n.d.). diethyl fumarate, 623-91-6. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Synthon: A Guide to Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in Organic Synthesis

Introduction: Unveiling a Powerful C4 Building Block

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, a stable enolate salt, serves as a highly versatile and reactive C4 building block in the realm of organic synthesis. While its systematic name is descriptive, it is more commonly known in the chemical literature by a variety of synonyms, including sodium diethyl oxalacetate, diethyl oxaloacetate sodium salt, and sodium diethyl 2-oxosuccinate.[1][2][3] This readily available and easy-to-handle solid provides chemists with a powerful tool for the construction of a diverse array of molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents, agrochemicals, and dyes.[4][5] Its utility stems from the presence of multiple reactive sites, allowing it to participate in a wide range of chemical transformations. This application note provides a comprehensive overview of the synthetic applications of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, complete with detailed mechanistic insights and field-proven laboratory protocols for its key reactions.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| Systematic Name | Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

| Common Synonyms | Sodium diethyl oxalacetate, Diethyl oxaloacetate sodium salt |

| CAS Number | 40876-98-0[2][3] |

| Molecular Formula | C₈H₁₁NaO₅[1] |

| Molecular Weight | 210.16 g/mol [1] |

| Appearance | White to light yellow or light orange powder/crystal[3] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C)[2] |

Core Reactivity and Mechanistic Principles

The synthetic utility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is rooted in its enolate structure. The negative charge is delocalized across the oxygen and carbon atoms, rendering the α-carbon nucleophilic. This nucleophilicity is the driving force for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of two ester functionalities not only activates the enolate but also provides handles for subsequent transformations such as hydrolysis, decarboxylation, and amidation.

Key Synthetic Applications and Protocols

Synthesis of Pyrazolone Heterocycles: A Gateway to Bioactive Molecules

One of the most prominent applications of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is in the synthesis of pyrazolone derivatives.[4] These five-membered heterocyclic compounds are key structural motifs in a wide range of pharmaceuticals and dyes. For instance, they form the core of the well-known food colorant Tartrazine (FD&C Yellow No. 5) and are found in various analgesic and anti-inflammatory drugs.[6][7]

The synthesis of the pyrazolone ring involves a condensation reaction between sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate and a hydrazine derivative. The reaction proceeds through a nucleophilic attack of the hydrazine on one of the ester carbonyls, followed by an intramolecular cyclization and dehydration.

Diagram 1: General Synthesis of Pyrazolones

Caption: General workflow for pyrazolone synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a common pyrazolone derivative, a precursor to many commercial products.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | 210.16 | 21.0 g | 0.10 |

| Phenylhydrazine | 108.14 | 10.8 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (21.0 g, 0.10 mol) in glacial acetic acid (100 mL).

-

To this suspension, add phenylhydrazine (10.8 g, 0.10 mol) dropwise at room temperature with vigorous stirring. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate will form.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to pale yellow crystalline solid.

Multi-Component Reactions for the Synthesis of Complex Heterocycles

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is an excellent substrate for one-pot, multi-component reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are of great interest in drug discovery and development due to their high atom economy and the ability to rapidly generate libraries of structurally diverse compounds.

a) Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This class of spirocyclic compounds has garnered significant attention due to their potential biological activities. The synthesis involves a four-component reaction of an isatin derivative, malononitrile, a hydrazine hydrate, and sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate.[2]

Diagram 2: Workflow for Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Synthesis

Caption: Multi-component synthesis of spiro-heterocycles.

b) Synthesis of Substituted Pyrrolidines

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate can also be employed in the synthesis of highly functionalized pyrrolidine derivatives through a multi-component reaction with aldehydes and primary amines.[2] These structures are prevalent in a variety of natural products and pharmacologically active compounds. The reaction likely proceeds through an initial condensation of the amine and aldehyde to form an imine, which then undergoes a nucleophilic attack by the enolate, followed by cyclization.

Protocol 2: General Procedure for the Synthesis of 2,3-dioxo-4-carboxy-5-substituted Pyrrolidines

This protocol provides a general framework for the synthesis of substituted pyrrolidines.

Materials:

| Reagent | Amount |

| Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | 1.0 equiv |

| Aromatic Aldehyde | 1.0 equiv |

| Primary Amine | 1.0 equiv |

| Ethanol | As solvent |

| Acetic Acid (catalyst) | 0.1 equiv |

Procedure:

-

Dissolve the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 30 minutes.

-

Add sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (1.0 equiv) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyrrolidine derivative.

Michael Addition Reactions: A Tool for Carbon-Carbon Bond Formation

The enolate of diethyl oxalacetate is a soft nucleophile, making it an excellent Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Diagram 3: Mechanism of the Michael Addition

Caption: Michael addition of the enolate to an acceptor.

Role in Drug Development and Medicinal Chemistry

The heterocyclic scaffolds readily accessible from sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate are of significant interest to the pharmaceutical industry. For example, pyrazolone-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. The drug Edaravone, used for the treatment of stroke and amyotrophic lateral sclerosis (ALS), is a pyrazolone derivative, although its synthesis typically starts from ethyl acetoacetate and phenylhydrazine.[8][9][10] However, the versatility of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate allows for the synthesis of a broader range of substituted pyrazolones that are valuable for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, its role in the synthesis of substituted pyrrolidines and other complex heterocycles through multi-component reactions provides a rapid entry into novel chemical space for the identification of new drug candidates.[4]

Safety, Handling, and Storage

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is harmful if swallowed and may cause skin and serious eye irritation.[1] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.